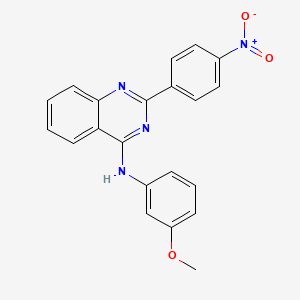![molecular formula C22H15Cl2N3O2 B11635035 Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11635035.png)
Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4-{[2-(2,4-Dichlorphenyl)chinazolin-4-yl]amino}benzoat ist eine komplexe organische Verbindung, die einen Chinazolin-Kern aufweist, der mit einer 2,4-Dichlorphenylgruppe und einem Benzoatester substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4-{[2-(2,4-Dichlorphenyl)chinazolin-4-yl]amino}benzoat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Chinazolin-Kerns. Eine übliche Methode beinhaltet die Cyclisierung von Anthranilsäurederivaten mit geeigneten Reagenzien zur Bildung des Chinazolinsystems. Die 2,4-Dichlorphenylgruppe wird dann über eine Substitutionsreaktion eingeführt, gefolgt von der Veresterung der Benzoesäureeinheit, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Verwendung von hochreinen Reagenzien, kontrollierte Reaktionstemperaturen und effiziente Reinigungsmethoden wie Umkristallisation oder Chromatographie.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring. The 2,4-dichlorophenyl group is then introduced via a substitution reaction, followed by the esterification of the benzoic acid moiety to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-4-{[2-(2,4-Dichlorphenyl)chinazolin-4-yl]amino}benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, wodurch ihre biologische Aktivität möglicherweise beeinflusst wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nukleophile werden üblicherweise in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinazolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen können.
Wissenschaftliche Forschungsanwendungen
Methyl-4-{[2-(2,4-Dichlorphenyl)chinazolin-4-yl]amino}benzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Die Struktur der Verbindung ermöglicht es ihr, mit biologischen Makromolekülen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung und biochemische Studien macht.
Industrie: Die Verbindung kann bei der Herstellung fortschrittlicher Materialien mit einzigartigen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Methyl-4-{[2-(2,4-Dichlorphenyl)chinazolin-4-yl]amino}benzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Chinazolin-Kern kann an aktive Zentren binden und die Aktivität dieser Zielstrukturen hemmen oder modulieren. Die 2,4-Dichlorphenylgruppe kann die Bindungsaffinität und -spezifität verbessern, während der Benzoatester die Löslichkeit und Bioverfügbarkeit der Verbindung beeinflussen kann.
Wirkmechanismus
The mechanism of action of Methyl 4-{[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting or modulating the activity of these targets. The 2,4-dichlorophenyl group may enhance binding affinity and specificity, while the benzoate ester can influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinazolin-Derivate: Verbindungen mit einem Chinazolin-Kern, wie z. B. Gefitinib und Erlotinib, sind bekannt für ihre Antikrebsaktivität.
Benzoatester: Methylbenzoat und Ethylbenzoat sind einfachere Ester, die in verschiedenen Anwendungen verwendet werden, darunter Duftstoffe und Lösungsmittel.
Einzigartigkeit
Methyl-4-{[2-(2,4-Dichlorphenyl)chinazolin-4-yl]amino}benzoat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der 2,4-Dichlorphenylgruppe verstärkt sein Potenzial als therapeutisches Mittel, während der Chinazolin-Kern ein vielseitiges Gerüst für weitere Modifikationen bietet.
Eigenschaften
Molekularformel |
C22H15Cl2N3O2 |
|---|---|
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
methyl 4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C22H15Cl2N3O2/c1-29-22(28)13-6-9-15(10-7-13)25-21-17-4-2-3-5-19(17)26-20(27-21)16-11-8-14(23)12-18(16)24/h2-12H,1H3,(H,25,26,27) |
InChI-Schlüssel |
GNZNJIBEGNQSAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634954.png)
![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634965.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11634971.png)
![2-(dimethylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634977.png)

![(2E)-5-(3-chlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11634993.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11634996.png)
![N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11635005.png)
![1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11635006.png)
![2-(4-Hydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11635014.png)
![2-Methyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635020.png)
![2-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635038.png)
![2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B11635040.png)

